molecular formula C10H13ClO3 B1294432 3,4,5-Trimethoxybenzyl chloride CAS No. 3840-30-0

3,4,5-Trimethoxybenzyl chloride

Cat. No.: B1294432
CAS No.: 3840-30-0
M. Wt: 216.66 g/mol
InChI Key: XXRUQNNAKXZSOS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzyl chloride (TMBC) is an organic compound with the molecular formula C9H11ClO3. It is a colorless to pale yellow liquid with a sweet odor, and is soluble in organic solvents. TMBC is a common reagent used in organic synthesis, and is known to be used in the production of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Chemical Synthesis and Reactivity

3,4,5-Trimethoxybenzyl chloride has been utilized in various chemical synthesis processes. For instance, its reaction with mercury(II) acetate in ethanol forms a compound that, upon further reactions, can lead to the formation of highly functionalized organic spirocycles (Vicente et al., 1996). Additionally, it has been synthesized using an orthogonal design method, starting from 3,4,5-trimethoxylbenzene carbonic acid (Sheng Wenbing, 2011).

Biological Studies

In the realm of biological research, complexes of 3,4,5-trimethoxybenzyl pyrimidine-2,4-diamine (Trimethoprim) with metals like Co(II) and Cd(II) have been synthesized and characterized. These complexes were screened for antiplasmodial activity against Plasmodium berghei, although they were found to be less active than the parent ligand (A. Tella & J. Obaleye, 2011).

Chemical Structure and Properties

The structural properties of derivatives of 3,4,5-trimethoxybenzyl bromide, such as 3,5-dimethoxybenzyl bromide, have been investigated using powder X-ray diffraction data. These compounds are of interest as potential building blocks for the synthesis of dendritic materials (Zhigang Pan et al., 2005).

Safety and Hazards

3,4,5-Trimethoxybenzyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 3,4,5-Trimethoxybenzyl chloride are not mentioned in the retrieved documents, it is noted that this compound is available for purchase and is used in various chemical reactions . It is likely that it will continue to be used in chemical synthesis and research.

Mechanism of Action

Target of Action

3,4,5-Trimethoxybenzyl chloride is a complex organic compound that has been synthesized and evaluated for various pharmacological activities It’s known to affect the respiratory system .

Mode of Action

It’s known that the compound can undergo nucleophilic attack by amines, leading to the formation of a tetrahedral intermediate . This reaction is a common mechanism in organic chemistry and is often involved in the synthesis of pharmaceuticals and other bioactive compounds.

Biochemical Pathways

For instance, some basic esters of 3,4,5-trimethoxybenzoic acid have been evaluated for antihypertensive and local anesthetic activity .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability when administered in a suitable formulation

Result of Action

It’s known that the compound can react with amines to form new compounds , which could potentially have various biological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity with amines suggests that it could be affected by the pH of its environment . Additionally, its storage temperature is recommended to be 2-8°C , indicating that it may degrade at higher temperatures.

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxybenzyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with enzymes such as dihydrofolate reductase, which is a target for antifolate drugs . The interaction with dihydrofolate reductase involves binding to the enzyme, which can inhibit its activity. This inhibition can affect the folate metabolism pathway, which is crucial for DNA synthesis and repair. Additionally, this compound can interact with proteins and other biomolecules through its reactive chloride group, leading to the formation of covalent bonds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins. For example, it may inhibit the activity of kinases, which are enzymes that phosphorylate other proteins to regulate their function. This inhibition can lead to changes in gene expression and cellular metabolism. In some cell types, this compound has been observed to induce apoptosis, a programmed cell death process, by activating specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The reactive chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amino groups in proteins. This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in cell proliferation and differentiation . These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the methoxy groups to form more polar metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation, to facilitate their excretion from the body . The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, the compound may interact with transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis or energy metabolism. The localization of this compound can also affect its activity, as different cellular environments may modulate its interactions with biomolecules .

Properties

IUPAC Name

5-(chloromethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRUQNNAKXZSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191741
Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3840-30-0
Record name 3,4,5-Trimethoxybenzyl chloride
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Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Record name 3840-30-0
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Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Record name 5-(chloromethyl)-1,2,3-trimethoxybenzene
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Synthesis routes and methods I

Procedure details

Combine 3,4,5-trimethoxybenzyl alcohol (1.0 g, 5.04 mmol) and N,N-dimethylaniline (0.904 g, 7.46 mmol) in dichloromethane (10 mL). Cool in an ice bath. Add dropwise thionyl chloride (0.904 g, 7.6 mmol). Warm to ambient temperature. After 1 hour, partition the reaction mixture between a 1 M aqueous hydrochloric acid solution and dichloromethane. Separate the layers and extract the organic layer with a saturated solution of sodium bicarbonate. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give the title compound.
Quantity
1 g
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0.904 g
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0.904 g
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10 mL
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Synthesis routes and methods II

Procedure details

In 40 ml of benzene was dissolved 10 g of 3,4,5-trimethoxybenzyl alcohol. To the resulting solution was dropwise added under chilling with ice 10 ml of benzene solution containing 7.6 g of thionyl chloride. After the addition was complete, the mixture was stirred at room temperature for 15 min. The reaction solution was poured into a chilled aqueous potassium carbonate, and a separated benzene portion was collected. The benzene portion was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and placed under reduced pressure to distill off the solvent. The desired compound was obtained as a yellow solid (yield: 11.0 g).
[Compound]
Name
ice
Quantity
10 mL
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Reaction Step One
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0 (± 1) mol
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7.6 g
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10 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes for producing 3,4,5-Trimethoxybenzyl chloride?

A1: Two main synthetic routes have been reported:

  • Route 1 [, ]: This two-step approach starts with the reduction of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzyl alcohol. This can be achieved using sodium borohydride (NaBH4) [] or catalytic hydrogenation with Raney Nickel []. Subsequently, the alcohol is chlorinated using concentrated hydrochloric acid [] or Vilsmeier reagent [] to yield this compound.
  • Route 2 []: This route utilizes this compound as a starting material for synthesizing various organometallic palladium complexes. While not a direct synthesis of the compound itself, this route highlights its utility as a building block in organometallic chemistry.

Q2: What is the reported yield for these synthetic routes?

A2: Route 1 utilizing NaBH4 and hydrochloric acid reports a 67% overall yield []. Route 1 using Raney Nickel and Vilsmeier reagent boasts a significantly higher overall yield of 94% [].

Q3: What are the applications of this compound in chemical synthesis?

A3: this compound serves as a versatile building block in organic and organometallic synthesis. One notable application is its use in synthesizing water-soluble palladium(II) complexes []. These complexes, bearing the 2,3,4-trimethoxy-6-(ethoxymethyl)phenyl ligand derived from this compound, are valuable for forming carbon-carbon bonds. They exhibit reactivity with various alkynes, leading to the formation of highly functionalized organic spirocycles [].

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